4-Chloro-3-fluorocinnamic acid
Overview
Description
4-Chloro-3-fluorocinnamic acid is a chemical compound belonging to the class of cinnamic acids. It is characterized by the presence of a chlorine atom at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4-Chloro-3-fluorocinnamic acid involves the reaction of 4-Chloro-3-fluorobenzaldehyde with malonic acid in the presence of pyridine. The mixture is heated to 50°C and agitated for one hour, followed by heating to 100°C and agitating for 16 hours. The reaction mixture is then treated with ice and hydrochloric acid to precipitate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial production. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorocinnamic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the carboxylic acid group to an alcohol.
Major Products Formed:
Substitution Reactions: Products with substituted groups on the benzene ring.
Oxidation Reactions: Products with oxidized carboxylic acid groups.
Reduction Reactions: Alcohol derivatives of the original compound.
Scientific Research Applications
4-Chloro-3-fluorocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the benzene ring can influence its reactivity and interaction with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
4-Chlorocinnamic acid: Similar structure but lacks the fluorine atom.
4-Fluorocinnamic acid: Similar structure but lacks the chlorine atom.
4-Bromocinnamic acid: Contains a bromine atom instead of chlorine.
4-Nitrocinnamic acid: Contains a nitro group instead of halogens.
Uniqueness: 4-Chloro-3-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
(E)-3-(4-chloro-3-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELKRQRBRYHBV-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420754 | |
Record name | 4-Chloro-3-fluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-66-9 | |
Record name | 4-Chloro-3-fluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202982-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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